molecular formula C19H16N2O4S B3710771 Methyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate

Methyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3710771
M. Wt: 368.4 g/mol
InChI Key: VBNVDCVUVMITLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound seems to be quite complex, with a benzofuran core and various functional groups attached to it. The benzofuran core is a fused ring system that consists of a benzene ring fused to a furan ring .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, the study and development of new benzofuran derivatives, including this compound, could be a promising area of future research.

Properties

IUPAC Name

methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-11-14-5-3-4-6-15(14)25-16(11)17(22)21-19(26)20-13-9-7-12(8-10-13)18(23)24-2/h3-10H,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNVDCVUVMITLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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